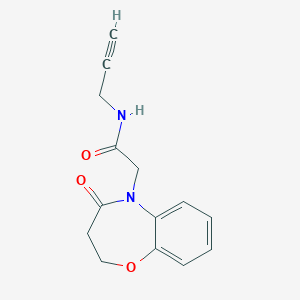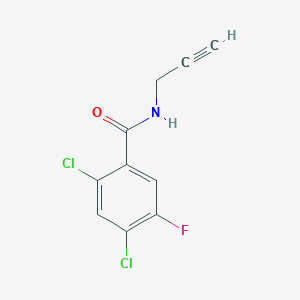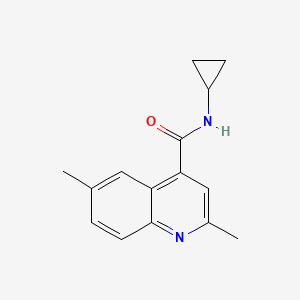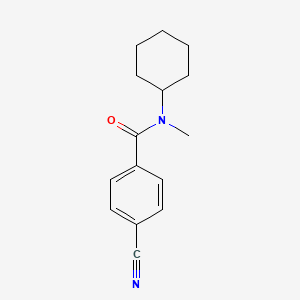
2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-prop-2-ynylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-prop-2-ynylacetamide, commonly known as ODAA, is a synthetic compound with potential therapeutic applications. ODAA belongs to the benzoxazepine class of molecules and has been studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of ODAA is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors. ODAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. ODAA has also been found to bind to the GABA-A receptor, a receptor involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
ODAA has been shown to have several biochemical and physiological effects. In cancer, ODAA has been found to induce cell cycle arrest and apoptosis through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. In inflammation, ODAA has been shown to reduce the production of inflammatory cytokines and prostaglandins. In neurological disorders, ODAA has been found to enhance GABAergic neurotransmission, leading to anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
ODAA has several advantages for lab experiments. It is a synthetic compound with high purity and yield, making it suitable for further research. ODAA has also been shown to have potential therapeutic applications in various diseases, making it an attractive target for drug development. However, ODAA has some limitations for lab experiments. The mechanism of action of ODAA is not fully understood, and further research is needed to elucidate its pharmacological properties. Additionally, the safety and toxicity of ODAA need to be evaluated before it can be used as a therapeutic agent.
Orientations Futures
There are several future directions for the research of ODAA. First, further studies are needed to understand the mechanism of action of ODAA and its pharmacological properties. Second, the safety and toxicity of ODAA need to be evaluated to determine its potential as a therapeutic agent. Third, the potential therapeutic applications of ODAA in various diseases need to be explored further. Fourth, the development of ODAA derivatives with improved pharmacological properties should be investigated. Finally, the use of ODAA in combination with other drugs or therapies should be explored to enhance its therapeutic effects.
Conclusion
In conclusion, ODAA is a synthetic compound with potential therapeutic applications in various diseases. The synthesis method of ODAA has been optimized for high yield and purity, making it suitable for further research. ODAA has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anxiolytic and antidepressant effects. However, further research is needed to fully understand the mechanism of action of ODAA and its pharmacological properties. The future directions for the research of ODAA include the evaluation of its safety and toxicity, the exploration of its potential therapeutic applications, the development of ODAA derivatives, and the investigation of its use in combination with other drugs or therapies.
Méthodes De Synthèse
ODAA can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with acetic anhydride, followed by cyclization with propargylamine and acylation with acetic anhydride. The final product is obtained after purification through column chromatography. The synthesis method of ODAA has been optimized for high yield and purity, making it suitable for further research.
Applications De Recherche Scientifique
ODAA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, ODAA has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a common factor in many diseases, and ODAA has been found to have anti-inflammatory properties. In neurological disorders, ODAA has been studied for its potential use in the treatment of depression, anxiety, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-8-15-13(17)10-16-11-5-3-4-6-12(11)19-9-7-14(16)18/h1,3-6H,7-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHTYYWWFOOKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1C(=O)CCOC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-prop-2-ynylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)
![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)

![N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7466014.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466016.png)

![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7466036.png)
![3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7466039.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B7466042.png)
![[2-(3-bromoanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466046.png)
![N-(4-hydroxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7466050.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,5-ditert-butylbenzoate](/img/structure/B7466069.png)

